Tris(pyrazol-1-YL)methane
Overview
Description
Synthesis Analysis
Tris(pyrazol-1-yl)methane and its derivatives are synthesized through methods that have evolved significantly. Early methods were established by Huckel (1937) and expanded by Trofimenko (1970). Recent techniques involve the oxidation reaction of dimethylpyrazol-1-yl)methane derivatives with KMnO₄, leading to compounds like bis(pyrazol-1-yl)methane-tetracarboxylates and tris(pyrazol-1-yl)methane-hexacarboxylates, which further react with organotin to yield complex structures (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of tris(pyrazol-1-yl)methane derivatives showcases a variety of coordination modes and geometries. For instance, the first crystal structure of a second-generation tris(pyrazolyl)methane exhibited a helical conformation, highlighting the flexibility and adaptability of these ligands in forming complex structures (Harding et al., 2008).
Chemical Reactions and Properties
Tris(pyrazol-1-yl)methane ligands participate in various chemical reactions, forming coordination complexes with metals. These reactions often result in unique structural motifs and have implications for catalysis and materials science. For example, an unprecedented coordination mode was observed in a compound involving silver atoms, showcasing the versatility of these ligands in forming diverse metal-ligand interactions (Reger et al., 2005).
Scientific Research Applications
1. Single-Crystal X-ray Structure Determination
- Application Summary: Tris(pyrazol-1-yl)methane is used as a tridentate N-donor ligand in the synthesis of a copper(I) complex, which is then analyzed using single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations .
- Methods of Application: The compound was synthesized through a displacement reaction on the acetonitrile complex [Cu(NCCH3)4][BF4]. The single-crystal X-ray diffraction revealed the tetracoordinated copper(I) centre .
- Results: The electronic structure of the crystal was modelled using plane-wave DFT methods. The computed band gap is around 2.8 eV and separates a metal-centred valence band from a ligand-centred conduction band .
2. Spin Crossover in Iron(II) Complexes
- Application Summary: Tris(pyrazol-1-yl)methane is used as a ligand in the synthesis of iron(II) complexes, which exhibit spin crossover (SCO) properties .
- Methods of Application: New coordination compounds of iron(II) with tris(pyrazol-1-yl)methane containing dicyanoargentate and dicyanoaurate ions were synthesized and studied .
- Results: SCO was found to occur in both complexes; in one, a one-step transition is observed; in the other, the transition becomes two-step .
3. Catalytic Mild Oxidative Functionalization
- Application Summary: Tris(pyrazol-1-yl)methane metal complexes are used for the catalytic mild oxidative functionalization of alkanes, alkenes, and ketones .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Homogeneous Catalysis
- Application Summary: Tris(pyrazol-1-yl)alkanes, including Tris(pyrazol-1-yl)methane, are widely employed in coordination chemistry and homogeneous catalysis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
5. Bioinorganic Chemistry
- Application Summary: Tris(pyrazol-1-yl)alkanes, including Tris(pyrazol-1-yl)methane, are widely employed in bioinorganic chemistry .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
6. Structural Features of Group 11 Complexes
- Application Summary: Tris(pyrazol-1-yl)methane ligands have been used in the synthesis of Group 11 metal complexes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Homogeneous Catalysis
- Application Summary: Tris(pyrazol-1-yl)alkanes, including Tris(pyrazol-1-yl)methane, are widely employed in coordination chemistry and homogeneous catalysis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
5. Bioinorganic Chemistry
- Application Summary: Tris(pyrazol-1-yl)alkanes, including Tris(pyrazol-1-yl)methane, are widely employed in bioinorganic chemistry .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
6. Structural Features of Group 11 Complexes
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[di(pyrazol-1-yl)methyl]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHVIMQQEFHOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(N2C=CC=N2)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412766 | |
Record name | TRIS(PYRAZOL-1-YL)METHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pyrazol-1-YL)methane | |
CAS RN |
80510-03-8 | |
Record name | TRIS(PYRAZOL-1-YL)METHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.